molecular formula C11H15NO B13606161 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine

Cat. No.: B13606161
M. Wt: 177.24 g/mol
InChI Key: ASMCLCPRNCISKV-ONEGZZNKSA-N
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Description

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8H,7,12H2,1-2H3/b4-3+

InChI Key

ASMCLCPRNCISKV-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/CN)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=CCN)OC

Origin of Product

United States

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